molecular formula C20H30O3 B1245987 Cyanthiwigin AD

Cyanthiwigin AD

Cat. No. B1245987
M. Wt: 318.4 g/mol
InChI Key: XPTDUTXVECNVDH-BRGLROSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanthiwigin AD is a natural product found in Myrmekioderma rea with data available.

Scientific Research Applications

Discovery and Structural Analysis

Cyanthiwigin AD, along with its counterparts Cyanthiwigin AC and AB, was first identified in the Jamaican sponge Myrmekioderma styx. These novel diterpenes were isolated and their unique structures, representing new diterpene-type skeletons, were elucidated using 1D and 2D NMR spectroscopic methods (Peng, Avery, & Hamann, 2003).

Biological Activities

The Cyanthiwigin family, including Cyanthiwigin AD, is part of a broader group of compounds that have been studied for their biological activities. For instance, some members of this family have demonstrated activities against viruses like hepatitis B and HIV-1, as well as against Mycobacterium tuberculosis. They have also shown activity against human primary tumor cells, highlighting their potential in medical research and drug development (Peng et al., 2002).

Microbial Metabolism and Antibiotic Synergy

Studies on the microbial metabolism of Cyanthiwigin B, a close relative of Cyanthiwigin AD, indicate that it can be transformed by actinomycete cultures into new metabolites. These metabolites have shown the capability to enhance the antimicrobial activity of other compounds, suggesting a potential role in developing new antibiotic therapies (Peng et al., 2006).

Synthetic Studies and Late-Stage Diversification

The synthesis and modification of Cyanthiwigin natural products, including Cyanthiwigin AD, have been a focus of research. This includes developing methods for late-stage diversification of these complex molecular scaffolds, which is crucial for exploring their potential therapeutic properties and understanding their reactivity and structure-activity relationships (Kim, 2017).

properties

Product Name

Cyanthiwigin AD

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(3aS,5aS,7S,8R,9aR,9bS)-8-hydroxy-3a,5a,7-trimethyl-3-oxo-1-propan-2-yl-5,6,8,9,9a,9b-hexahydro-4H-cyclopenta[a]naphthalene-7-carbaldehyde

InChI

InChI=1S/C20H30O3/c1-12(2)13-8-16(23)20(5)7-6-18(3)10-19(4,11-21)15(22)9-14(18)17(13)20/h8,11-12,14-15,17,22H,6-7,9-10H2,1-5H3/t14-,15-,17-,18+,19-,20-/m1/s1

InChI Key

XPTDUTXVECNVDH-BRGLROSXSA-N

Isomeric SMILES

CC(C)C1=CC(=O)[C@@]2([C@H]1[C@H]3C[C@H]([C@@](C[C@@]3(CC2)C)(C)C=O)O)C

Canonical SMILES

CC(C)C1=CC(=O)C2(C1C3CC(C(CC3(CC2)C)(C)C=O)O)C

synonyms

cyanthiwigin AD

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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